(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic compound with potential applications in scientific research. This molecule is a thiazole derivative that has been designed to interact with specific biological targets, making it a useful tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to interact with specific biological targets through a process known as binding. This involves the formation of a complex between the molecule and the target, which can lead to changes in the target's activity or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one depend on the specific target it interacts with. For example, if it binds to an enzyme, it may inhibit or enhance its activity. If it binds to a receptor, it may activate or block its signaling pathway. These effects can be studied in vitro or in vivo using various experimental techniques.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its specificity and potency. It can be used to study specific targets with high affinity and selectivity, allowing researchers to investigate their functions in more detail. However, there are also limitations to its use. For example, it may not be effective in certain experimental systems, or it may have off-target effects that can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One potential area of investigation is the development of new analogs with improved properties, such as increased selectivity or stability. Another direction is the application of this molecule in drug discovery, where it can be used to identify new targets or screen compounds for activity. Additionally, it can be used in studies investigating the role of specific targets in disease states or in the development of new therapies.
Synthesemethoden
The synthesis of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves several steps. The starting materials are 2-aminobenzimidazole and 2-mercapto-5-(4-fluoroanilino)furan. These compounds are reacted with various reagents to produce the final product. The reaction conditions and purification methods are critical to obtaining high yields and purity.
Wissenschaftliche Forschungsanwendungen
The (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has potential applications in scientific research. This molecule has been shown to interact with specific biological targets, making it a useful tool for studying various biochemical and physiological processes. For example, it can be used to investigate the mechanisms of action of certain enzymes, receptors, and other proteins. It can also be used to study the effects of drugs and other compounds on these targets.
Eigenschaften
Produktname |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
---|---|
Molekularformel |
C21H13FN4O2S2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H13FN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11- |
InChI-Schlüssel |
LWDUSPVLVHAFCZ-BOPFTXTBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC=C(C=C5)F |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.